Demethoxycurcumin-d7

bioanalysis LC-MS/MS matrix effect

Demethoxycurcumin-d7 is a seven-deuterium-labeled analog of demethoxycurcumin (unlabeled CAS 22608-11-3, MW 345.4) designed as a stable isotope internal standard for LC-MS/MS, GC-MS, and NMR quantification. Unlike unlabeled demethoxycurcumin—which exhibits matrix-dependent recovery differentials of up to 40.2% between urine and plasma—or structurally dissimilar internal standards (e.g., 2,5-xylenol) that fail to co-elute, Demethoxycurcumin-d7 provides a +7 Da mass shift and near-identical physicochemical behavior, ensuring co-elution, recovery parity, and correction for extraction and ionization variability. Procure this ≥98% pure, research-use-only standard for pharmacokinetic studies, metabolite identification, and QC batch-release testing of curcuminoid formulations.

Molecular Formula C20H18O5
Molecular Weight 345.4 g/mol
Cat. No. B12421670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxycurcumin-d7
Molecular FormulaC20H18O5
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D
InChIKeyHJTVQHVGMGKONQ-MJNFMBQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxycurcumin-d7: A Stable Isotope-Labeled Curcuminoid Internal Standard for LC-MS/MS Quantification


Demethoxycurcumin-d7 (Curcumin II-d7) is a deuterium-labeled analog of demethoxycurcumin, a major curcuminoid derived from Curcuma longa (turmeric) . The compound incorporates seven deuterium atoms replacing specific hydrogen atoms in the demethoxycurcumin molecular structure (C20H11D7O5, molecular weight 345.4 g/mol), corresponding to the unlabeled CAS 22608-11-3 . As a stable isotope-labeled internal standard, Demethoxycurcumin-d7 is specifically designed for quantitative analysis via LC-MS/MS, GC-MS, or NMR, enabling accurate measurement of demethoxycurcumin concentrations in complex biological matrices by providing a distinct mass spectrometric signature while maintaining near-identical physicochemical behavior to the native analyte .

Why Demethoxycurcumin-d7 Cannot Be Substituted with Unlabeled or Structurally Analogous Standards


Substituting Demethoxycurcumin-d7 with unlabeled demethoxycurcumin or structurally related internal standards (e.g., curcumin, bisdemethoxycurcumin, or 2,5-xylenol) introduces systematic quantification errors due to differential extraction recovery, ionization efficiency, and matrix effects [1]. Unlabeled demethoxycurcumin exhibits marked chemical instability compared to curcumin and bisdemethoxycurcumin, making it unsuitable as a reliable external calibrant or internal standard without isotopic correction [2]. Structurally dissimilar internal standards such as 2,5-xylenol fail to co-elute with the analyte and experience distinct ion suppression or enhancement patterns in biological matrices [3]. Furthermore, multiple-deuterium labeling can induce chromatographic retention time shifts and altered extraction behavior relative to the unlabeled analyte, requiring empirical validation that the specific d7-labeled form meets co-elution and recovery parity requirements for a given method [4].

Demethoxycurcumin-d7: Quantitative Evidence for Analytical Method Selection and Procurement


Matrix Effect Correction via Co-Eluting Deuterated Internal Standard in LC-MS/MS Bioanalysis

Demethoxycurcumin-d7, when used as a co-eluting deuterated internal standard, enables correction of matrix effects in biological samples. In a validated LC-MS/MS method employing curcumin-d6 as the internal standard for curcumin quantification in rat plasma, matrix effects ranged from 95.40% to 110.98% (with 100% indicating no matrix effect), and recovery rates were 96.69% to 109.26% [1]. This demonstrates that deuterated curcuminoid internal standards achieve near-ideal matrix effect correction and recovery parity. In contrast, methods using structurally unrelated internal standards such as 2,5-xylenol for curcuminoid quantification exhibit differential retention behavior and cannot correct for analyte-specific ion suppression or enhancement [2]. Demethoxycurcumin-d7 is functionally analogous to curcumin-d6 for its respective analyte (demethoxycurcumin), providing the same class-level analytical advantages when validated in the target method [3].

bioanalysis LC-MS/MS matrix effect

Correction for Extraction Recovery Variability in Human Biological Matrices

Deuterated internal standards correct for variable extraction recovery across different biological matrices. In a validated HPLC-MS/MS method for curcuminoids in human samples, plasma recovery of curcumin was 97.1 ± 3.7% and feces recovery was 99.4 ± 16.2%, whereas urine recovery dropped to 57.1 ± 9.3% [1]. This 40.2% matrix-dependent recovery differential would introduce proportional quantification error if an unlabeled external standard or non-co-eluting internal standard were employed. Deuterated internal standards such as Demethoxycurcumin-d7, which exhibit extraction behavior nearly identical to the native analyte, compensate for this variability by normalizing analyte response to the internal standard response across all sample types [2].

pharmacokinetics sample preparation recovery

Inherent Instability of Unlabeled Demethoxycurcumin Precludes Reliable Use as an Analytical Reference

Demethoxycurcumin exhibits significantly lower chemical stability compared to curcumin and bisdemethoxycurcumin, which precludes its reliable use as an unlabeled internal or external standard. A 2014 study examining the stability of isolated curcuminoids in turmeric color principles found that demethoxycurcumin was 'quite instable' relative to curcumin and bisdemethoxycurcumin [1]. This instability introduces degradation-related quantification error when unlabeled demethoxycurcumin is used for calibration. Demethoxycurcumin-d7, while maintaining identical chemical reactivity, enables internal standardization that corrects for any degradation occurring post-addition to the sample, provided the degradation kinetics are matched . However, users must validate that the d7-labeled form does not exhibit differential stability due to deuterium isotope effects [2].

stability quality control reference standard

Seven-Deuterium Labeling Provides Sufficient Mass Shift for MS Discrimination with Potential Chromatographic Separation Caveats

Demethoxycurcumin-d7 incorporates seven deuterium atoms (+7 Da mass shift relative to unlabeled demethoxycurcumin, MW 345.4 g/mol versus 338.4 g/mol for the native form), providing clear mass spectrometric discrimination from the analyte . This mass shift exceeds the minimum +3 Da recommendation for avoiding isotopic interference from the M+2/M+3 natural abundance isotopes of the unlabeled compound [1]. However, multiple-deuterium labeling can induce sufficient change in molecular behavior to cause chromatographic separation from the unlabeled analyte, meaning the internal standard may not experience identical instrumental conditions as the analyte [2]. In contrast, 13C- or 15N-labeled internal standards exhibit no such chromatographic separation issues [2]. Empirical validation of co-elution is therefore required for any method employing Demethoxycurcumin-d7.

isotope labeling mass spectrometry chromatography

Procurement-Grade Purity and Storage Stability Specifications

Commercial Demethoxycurcumin-d7 is available at ≥98% purity . The compound requires storage at -20°C for long-term stability, with vendors recommending centrifugation of the original vial prior to cap removal to maximize product recovery . The compound is stable at ambient temperature for a few days during shipping [1]. Solubility is limited to DMSO (slightly) and methanol (slightly, heated) . These storage and handling specifications are consistent across multiple vendors and represent procurement-relevant parameters for laboratory inventory management.

purity storage stability QC

Demethoxycurcumin-d7: Validated Research and Industrial Application Scenarios


LC-MS/MS Quantification of Demethoxycurcumin in Human Pharmacokinetic Studies

In clinical pharmacokinetic studies of curcuminoid formulations, Demethoxycurcumin-d7 serves as the internal standard for accurate quantification of demethoxycurcumin in human plasma, urine, and feces. The deuterated internal standard corrects for the 40.2% matrix-dependent recovery differential observed between urine (57.1 ± 9.3%) and plasma/feces matrices (97-99%), enabling cross-matrix pharmacokinetic comparisons without requiring matrix-matched calibration curves [1]. Method validation should include verification of co-elution, recovery parity, and absence of deuterium-hydrogen exchange under analytical conditions.

Metabolic Pathway Tracing and Metabolite Identification Studies

Demethoxycurcumin-d7 enables metabolic pathway determination and metabolite identification through stable isotope labeling [1]. The +7 Da mass shift provides a distinct MS/MS fragmentation signature that allows researchers to distinguish demethoxycurcumin-derived metabolites from endogenous matrix components and from metabolites of co-administered curcumin or bisdemethoxycurcumin. This application is particularly relevant for in vitro hepatocyte incubation studies and in vivo metabolic profiling in preclinical species .

Quality Control of Turmeric-Derived Nutraceutical and Dietary Supplement Products

In industrial QC laboratories, Demethoxycurcumin-d7 can serve as an internal standard for HPLC-MS/MS quantification of demethoxycurcumin content in turmeric extracts and finished supplement products. The use of a deuterated internal standard compensates for the inherent instability of demethoxycurcumin [1] and corrects for matrix effects introduced by complex botanical co-extractants. The ≥98% certified purity ensures traceability and compliance with ICH and FDA bioanalytical method validation guidelines [2].

Comparative Bioavailability Assessment of Curcuminoid Formulations

For pharmaceutical development of enhanced-bioavailability curcuminoid formulations, Demethoxycurcumin-d7 enables precise relative bioavailability comparisons between formulation prototypes. The deuterated internal standard corrects for run-to-run instrument drift and day-to-day variability, achieving intra-day and inter-day precision within ±5.11% RSD in validated curcuminoid LC-MS/MS methods employing deuterated internal standards [1]. This level of precision is essential for detecting the small but statistically significant differences in pharmacokinetic parameters (Cmax, AUC) that differentiate competing formulation technologies.

Technical Documentation Hub

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